Ethyl alaninate

Descripción general

Descripción

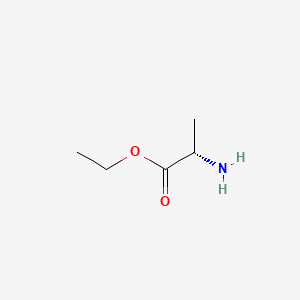

Ethyl alaninate is a useful research compound. Its molecular formula is C5H11NO2 and its molecular weight is 117.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Ethyl alaninate is the ethyl ester of the non-essential amino acid β-alanine . It is expected to hydrolyze within the body to form β-alanine , which is involved in various physiological functions in the metabolism of animals, plants, and microorganisms .

Mode of Action

It is known that it hydrolyzes to form β-alanine , which plays various roles in the metabolism of animals, plants, and microorganisms .

Biochemical Pathways

β-Alanine, the product of this compound hydrolysis, is involved in several biochemical pathways. It is a direct synthesis precursor of pantothenic acid (vitamin B5), which is a component of the indispensable intracellular intermediate metabolites coenzyme A and acyl carrier protein . β-Alanine can also bind with histidine to form muscle-derived active peptides such as myosin and carnosine, thereby enhancing muscle endurance and improving exercise capacity .

Pharmacokinetics

It is known that this compound is expected to hydrolyze within the body to form β-alanine . The pharmacokinetics of β-alanine and its derivatives have been studied in the context of other compounds .

Result of Action

The hydrolysis of this compound to β-alanine can have various physiological effects. For example, β-alanine can enhance muscle endurance and improve exercise capacity when it binds with histidine to form muscle-derived active peptides . It also plays a role in the synthesis of pantothenic acid, an essential component of coenzyme A and acyl carrier protein .

Actividad Biológica

Ethyl alaninate, known chemically as C5H11NO2, is an ethyl ester of alanine that exhibits various biological activities. This compound has garnered attention in scientific research due to its potential applications in metabolic studies, particularly in the context of pH-sensitive imaging and cellular metabolism.

This compound is characterized by the presence of an ethyl group attached to the amino acid alanine. The molecular structure is pivotal for its biological function, allowing it to cross cell membranes and participate in metabolic processes.

| Property | Value |

|---|---|

| Molecular Formula | C5H11NO2 |

| Molecular Weight | 115.15 g/mol |

| CAS Number | 76507-64-3 |

| Solubility | Soluble in water |

| pH | Neutral (7.0) |

Cell Membrane Permeability

This compound has been shown to readily cross cell membranes, which is crucial for its role in biological systems. Research indicates that it can be utilized as a pH-sensitive probe in vivo, allowing for the assessment of intracellular and extracellular pH levels. This property is significant for understanding cellular environments, especially in pathological conditions such as cancer.

- Study Findings : A study demonstrated that [1-13C]-L-alanine ethyl ester could be hydrolyzed to L-alanine upon entering cells, subsequently being metabolized to lactate and bicarbonate . This metabolic pathway highlights its utility in tracking metabolic changes within cells.

pH Sensitivity and Imaging Applications

The ability of this compound to act as a pH-sensitive agent makes it particularly valuable in imaging applications. The compound's chemical shifts are sensitive to physiological pH ranges, enabling researchers to monitor changes in cellular environments non-invasively.

- In Vivo Imaging : In rat liver studies, the use of hyperpolarized [1-13C]-L-alanine ethyl ester allowed for the observation of significant peaks corresponding to lactate production, indicating active metabolism under varying pH conditions . This technique can potentially aid in diagnosing conditions like ischemia and cancer by providing insights into tissue microenvironments.

Case Studies and Research Findings

- Metabolic Studies in Cancer :

- Liver Function Assessment :

- A comparative study on hepatic function highlighted the efficacy of this compound derivatives in improving liver enzyme levels among patients with metabolic dysfunction-associated steatotic liver disease (MASLD). The results showed a significant reduction in alanine aminotransferase (ALT) levels when treated with compounds related to this compound .

Aplicaciones Científicas De Investigación

Ethyl alaninate, particularly in its hydrochloride form (L-Alanine ethyl ester hydrochloride), is a versatile amino acid derivative with applications spanning pharmaceutical development, biochemical research, the food industry, cosmetic formulations, and animal nutrition .

Pharmaceutical Development

L-Alanine ethyl ester hydrochloride serves as a crucial intermediate in synthesizing various pharmaceuticals, especially in developing amino acid derivatives that enhance drug efficacy . For example, it is used in synthesizing purine N-2-(phosphonomethoxy)ethyl (PME) derivatives, which are investigated as antiparasitics and antimalarial agents .

Biochemical Research

This compound is frequently employed in studies related to protein synthesis and metabolism, offering insights into amino acid behavior within biological systems . Irradiated L-α-alanine ethyl ester is used in electron paramagnetic resonance (EPR) spectroscopy to identify radicals and electronic structures .

Food Industry

As a flavor enhancer, this compound is incorporated into food products to improve taste, appealing to manufacturers looking to create more palatable options .

Cosmetic Formulations

The compound is utilized in skincare products for its moisturizing properties, making it a valuable ingredient for formulators aiming to improve skin hydration .

Animal Nutrition

This compound is added to animal feed to promote growth and improve overall health, addressing the needs of livestock producers seeking to enhance feed efficiency .

Medical Research

This compound is also being explored in medical research. For instance, in a study comparing pemafibrate and omega-3-acid ethyl ester, the latter's impact on hepatic function in patients with hypertriglyceridemia complicated by metabolic dysfunction-associated steatotic liver disease (MASLD) was evaluated . While pemafibrate showed a more significant reduction in alanine aminotransferase (ALT) levels, the study highlights the relevance of ethyl esters in addressing metabolic disorders .

Synthesis of Vitamin B6 Intermediate

This compound is used in the preparation of N-ethoxy oxalyl-alanine ethyl ester, an intermediate for producing vitamin B6 . A method involves using benzene as a dehydrating agent in a system of alpha-alanine, oxalic acid, ethyl alcohol, diethyl oxalate, and benzene under heating to continuously remove water content and implement esterification and acylation of alpha-alanine in one step .

Polymer Development

This compound is also used in polymer development. For example, it is a component in the creation of poly(glycine ethyl ester-co-alanine ethyl ester)phosphazene, which is evaluated for osteocompatibility with honeycomb-patterned surface topography .

Prodrug Synthesis

Propiedades

IUPAC Name |

ethyl (2S)-2-aminopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3-8-5(7)4(2)6/h4H,3,6H2,1-2H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROBXZHNBBCHEIQ-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10953018 | |

| Record name | Ethyl alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3082-75-5 | |

| Record name | L-Alanine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3082-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl alaninate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003082755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is ethyl alaninate involved in the asymmetric hydrogenation of ethyl 2-acetoximinopropionate using modified Raney nickel catalysts?

A1: this compound is not a reactant in the asymmetric hydrogenation of ethyl 2-acetoximinopropionate. Instead, it is the final product of this two-step reaction. [] The modified Raney nickel catalyst facilitates the hydrogenation of ethyl 2-acetoximinopropionate to form the intermediate ethyl acetoxyalaninate. This intermediate is then further hydrogenated to yield this compound. [] The asymmetric nature of the catalyst influences the stereochemistry of the product formed during the conversion of ethyl 2-acetoximinopropionate to ethyl acetoxyalaninate. []

Q2: What transient species was observed when divalent metal ions were added to a solution containing this compound and pyridoxal N-methochloride?

A2: The addition of divalent metal ions like Mn(II), Cu(II), Co(II), Zn(II), and Ni(II) to a methanol solution containing this compound and the aldimine form of pyridoxal N-methochloride leads to the formation of a transient species with an absorption peak around 500 nm. [] This species is characterized as the metal chelate of a quinoid intermediate. This intermediate forms during the metal ion-mediated isomerization between the aldimine and ketimine forms of the pyridoxal N-methochloride-ethyl alaninate complex. [] The lifetime of this quinoid metal chelate is influenced by the type and concentration of the metal ion and, in the case of Cu(II), the presence of additional chelating ligands. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.